molecular formula C14H16N2O2 B2569448 N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide CAS No. 2196076-49-8

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide

Cat. No. B2569448
CAS RN: 2196076-49-8
M. Wt: 244.294
InChI Key: NOWAODBGVLKULS-UHFFFAOYSA-N
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Description

“N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide” is a chemical compound. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, imidazole, a similar heterocyclic compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used in the treatment of various diseases .

Future Directions

The future directions for the study of this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the wide range of applications of similar compounds, there may be potential for this compound to be used in the development of new drugs .

properties

IUPAC Name

N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(18)16-9-5-6-11-12(15-10(2)17)7-4-8-13(11)16/h3-4,7-8H,1,5-6,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWAODBGVLKULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CCCN(C2=CC=C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)acetamide

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